molecular formula C10H20N2O B13202513 (3S,4S)-3-(Piperidin-1-yl)piperidin-4-ol

(3S,4S)-3-(Piperidin-1-yl)piperidin-4-ol

Cat. No.: B13202513
M. Wt: 184.28 g/mol
InChI Key: ORKGUTCLIPUOBW-UWVGGRQHSA-N
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Description

(3S,4S)-3-(Piperidin-1-yl)piperidin-4-ol is a chemical compound with a unique structure that includes two piperidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3-(Piperidin-1-yl)piperidin-4-ol typically involves the reaction of piperidine with a suitable precursor under controlled conditions. One common method involves the use of a piperidine derivative and a reducing agent to form the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3-(Piperidin-1-yl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce different alcohols or amines.

Scientific Research Applications

(3S,4S)-3-(Piperidin-1-yl)piperidin-4-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,4S)-3-(Piperidin-1-yl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-Tetramethyl-4-piperidinol: Another piperidine derivative with different substituents.

    4-Hydroxy-2,2,6,6-tetramethylpiperidine: A compound with similar structural features but different functional groups.

Uniqueness

(3S,4S)-3-(Piperidin-1-yl)piperidin-4-ol is unique due to its specific stereochemistry and the presence of two piperidine rings. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(3S,4S)-3-piperidin-1-ylpiperidin-4-ol

InChI

InChI=1S/C10H20N2O/c13-10-4-5-11-8-9(10)12-6-2-1-3-7-12/h9-11,13H,1-8H2/t9-,10-/m0/s1

InChI Key

ORKGUTCLIPUOBW-UWVGGRQHSA-N

Isomeric SMILES

C1CCN(CC1)[C@H]2CNCC[C@@H]2O

Canonical SMILES

C1CCN(CC1)C2CNCCC2O

Origin of Product

United States

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